N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide
Description
Significance of Adamantane (B196018) Moiety in Chemical Research
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, possesses a unique combination of properties that have made it a valuable building block in medicinal chemistry. Its rigid, bulky, and highly lipophilic nature allows it to serve as a robust anchor for interacting with biological targets. The incorporation of an adamantane moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.
The lipophilicity of adamantane can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which is particularly advantageous for drugs targeting the central nervous system. Furthermore, its steric bulk can provide a level of metabolic stability, protecting the parent molecule from enzymatic degradation and thereby prolonging its therapeutic effect. The rigid framework of adamantane also allows for the precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for specific receptors or enzymes.
Several successful drugs incorporate the adamantane scaffold, highlighting its therapeutic importance. These include Amantadine and Rimantadine, which have been used as antiviral agents, and Memantine, a treatment for Alzheimer's disease. The proven track record of this moiety continues to inspire its inclusion in the design of new chemical entities across various therapeutic areas.
Role of Thiophene-2-carboxamide Scaffold in Heterocyclic Chemistry
The thiophene-2-carboxamide scaffold is a prominent feature in many biologically active heterocyclic compounds. Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the benzene (B151609) ring. This means it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties, such as solubility and metabolic profile.
The carboxamide group (-CONH-) is a key functional group in many pharmaceuticals, as it can participate in hydrogen bonding interactions with biological targets, a crucial factor for molecular recognition and binding affinity. The combination of the thiophene ring and the carboxamide linker creates a versatile scaffold that has been explored for a wide range of pharmacological activities.
Derivatives of thiophene-2-carboxamide have demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.net This versatility has established the thiophene-2-carboxamide core as a privileged structure in drug discovery, serving as a foundation for the development of novel therapeutic agents.
Hybrid Structures Integrating Adamantane and Thiophene Frameworks
The conceptual design of N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide represents a classic example of the hybrid molecule approach in drug discovery. This strategy involves the covalent linking of two or more pharmacophoric units to create a new chemical entity with potentially enhanced or novel biological activities. In this specific hybrid, the adamantane moiety is connected via an ethyl linker to the nitrogen atom of a thiophene-2-carboxamide.
The rationale for combining these two frameworks is to leverage the advantageous properties of each. The adamantane group can confer increased lipophilicity and metabolic stability, while the thiophene-2-carboxamide portion provides a scaffold known for its diverse biological activities and its ability to engage in specific interactions with biological targets. The ethyl linker provides a degree of conformational flexibility, allowing the two main components to adopt an optimal orientation for binding to a target protein.
Research into adamantyl carboxamides has shown that the combination of an adamantyl group with an aromatic or heteroaromatic ring through an amide linker can lead to potent and selective inhibitors of various enzymes. nih.gov
Overview of Research Areas Investigating Related Chemical Compounds
Chemical compounds that feature either the adamantane moiety or the thiophene-2-carboxamide scaffold are the subject of extensive research across numerous therapeutic areas.
Adamantane-containing compounds are widely investigated for:
Antiviral activity: Particularly against influenza A virus.
Neurodegenerative diseases: As antagonists of the N-methyl-D-aspartate (NMDA) receptor for the treatment of Alzheimer's disease.
Enzyme inhibition: Targeting enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders. nih.gov
Thiophene-2-carboxamide derivatives are actively explored as:
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov
Antimicrobial agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.
Antioxidants: Demonstrating the ability to scavenge free radicals.
Research on hybrid structures that combine adamantane and thiophene-related moieties has identified potent inhibitors of specific enzymes. For instance, a series of adamantyl carboxamide derivatives with a thiophene ring were identified as potent and selective inhibitors of human 11β-HSD1. nih.gov The optimization of these compounds involved modifications to the thiophene ring and the linker connecting it to the adamantane group.
Below is a data table summarizing the inhibitory activity of some adamantyl thiophene carboxamide derivatives against human 11β-HSD1. nih.gov
| Compound | Structure | IC₅₀ (nM) |
| 1 | N-(adamantan-1-yl)thiophene-2-carboxamide | 200-300 |
| 2 | N-(adamantan-1-ylmethyl)thiophene-2-carboxamide | 200-300 |
| 3 | N-(adamantan-1-yl)-3-methylthiophene-2-carboxamide | ~200-300 |
This data indicates that the core hybrid structure possesses significant inhibitory activity, which can be further modulated by substitutions on the thiophene ring.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c19-16(15-2-1-5-20-15)18-4-3-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14H,3-4,6-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKKGCYGFQUTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 2 Adamantan 1 Yl Ethyl Thiophene 2 Carboxamide and Its Derivatives
Retrosynthetic Analysis of the N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide Scaffold
A logical retrosynthetic analysis of this compound begins with the disconnection of the central amide bond. This C-N bond cleavage is a standard and reliable disconnection for amides, leading to two primary synthons: a thiophene-2-carbonyl cation and a 2-(adamantan-1-yl)ethylaminyl anion. These synthons correspond to the stable and readily available or synthetically accessible starting materials: thiophene-2-carboxylic acid and 2-(adamantan-1-yl)ethan-1-amine, respectively.
Classical and Modern Approaches for Amide Bond Formation in the N-alkyl-carboxamide Moiety
The formation of the amide bond between thiophene-2-carboxylic acid and the sterically hindered 2-(adamantan-1-yl)ethan-1-amine is a critical step in the synthesis. Both classical and modern methods can be employed for this transformation.
Classical Methods:
Acyl Chloride Formation: A traditional and often effective method involves the conversion of thiophene-2-carboxylic acid to its more reactive acyl chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting thiophene-2-carbonyl chloride can then be reacted with 2-(adamantan-1-yl)ethan-1-amine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct.
Mixed Anhydride (B1165640) Method: This approach involves the activation of the carboxylic acid by forming a mixed anhydride, for instance, with ethyl chloroformate or pivaloyl chloride. The mixed anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amine.
Modern Coupling Reagents:
A wide array of modern coupling reagents have been developed to facilitate amide bond formation under mild conditions and with high yields, even for challenging substrates. These reagents are particularly useful in minimizing side reactions and preserving sensitive functional groups.
| Coupling Reagent | Abbreviation | Activating Agent | Byproducts |
| Dicyclohexylcarbodiimide | DCC | Forms O-acylisourea | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDCI | Forms O-acylisourea | Water-soluble urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms benzotriazolyl ester | Hexamethylphosphoramide |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms activated ester | Tetramethylurea |
The choice of coupling reagent and reaction conditions often depends on the specific substrates, desired scale, and cost considerations. For the synthesis of this compound, the use of EDC in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be particularly effective in suppressing side reactions and improving yields.
Synthetic Routes to Key Precursors: Adamantane-1-ethylamine and Thiophene-2-carboxylic Acid Derivatives
The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.
Synthesis of 2-(Adamantan-1-yl)ethan-1-amine:
This crucial precursor is not as readily available as adamantane-1-amine and requires a multi-step synthesis. A common starting material is adamantane-1-acetic acid.
From Adamantane-1-acetic acid:
Amidation: Adamantane-1-acetic acid can be converted to its corresponding amide, 2-(adamantan-1-yl)acetamide, using standard amidation procedures, such as reaction with ammonia (B1221849) in the presence of a coupling agent or via the acyl chloride.
Reduction: The resulting amide can then be reduced to the target amine, 2-(adamantan-1-yl)ethan-1-amine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).
From Adamantane-1-ethanol:
Halogenation: Adamantane-1-ethanol can be converted to the corresponding bromide or chloride using reagents like PBr₃ or SOCl₂.
Cyanation: The resulting halide can undergo nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield adamantane-1-acetonitrile.
Reduction: The nitrile is then reduced to 2-(adamantan-1-yl)ethan-1-amine, again using a powerful reducing agent like LiAlH₄ or through catalytic hydrogenation.
Synthesis of Thiophene-2-carboxylic Acid:
Thiophene-2-carboxylic acid is a commercially available compound, but it can also be synthesized in the laboratory from thiophene (B33073).
Metalation-Carboxylation: A common and efficient method involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with carbon dioxide (dry ice). Subsequent acidic workup yields thiophene-2-carboxylic acid.
Oxidation of 2-Substituted Thiophenes: Alternatively, oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde can also produce thiophene-2-carboxylic acid.
Stereoselective Synthesis and Chiral Resolution Strategies (if applicable to derivatives)
This compound itself is an achiral molecule. However, chirality can be introduced into its derivatives by modifying either the adamantane (B196018) cage or the ethyl linker.
Chirality on the Adamantane Cage: The synthesis of chiral adamantane derivatives can be achieved through various strategies, including the use of chiral starting materials or asymmetric synthesis. For instance, functionalization of the adamantane core at a prochiral position can lead to enantiomeric products.
Chirality on the Ethyl Linker: Introducing a substituent on the ethyl bridge, for example at the α- or β-position to the nitrogen atom, would create a chiral center. The synthesis of such derivatives would require stereoselective methods. For example, the reduction of a chiral ketone precursor could yield a chiral alcohol, which could then be converted to the corresponding amine with retention or inversion of configuration.
Chiral Resolution:
For derivatives that are synthesized as racemic mixtures, chiral resolution is a viable strategy to obtain enantiomerically pure compounds.
Diastereomeric Salt Formation: A common method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. After separation, the chiral amine can be liberated by treatment with a base.
Chiral Chromatography: Chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers on an analytical or preparative scale.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the reaction conditions for the amide coupling step is crucial to maximize the yield and purity of the final product, especially given the steric bulk of the 2-(adamantan-1-yl)ethylamino group.
Key parameters to consider for optimization include:
| Parameter | Considerations |
| Coupling Reagent and Additives | Screening different coupling reagents (e.g., EDC, HATU, DCC) and additives (e.g., HOBt, HOAt) to identify the most efficient combination. |
| Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants. Common solvents for amide coupling include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). |
| Base | A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize any acidic byproducts. The stoichiometry of the base should be carefully controlled. |
| Temperature | Amide coupling reactions are often carried out at room temperature, but in cases of low reactivity, gentle heating may be required. However, elevated temperatures can also lead to side reactions and racemization in chiral derivatives. |
| Reaction Time | The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for complete conversion. |
A design of experiments (DoE) approach can be systematically employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions.
Scalability Considerations for Research-Scale Production
Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes presents several challenges.
Reagent Selection: For larger scale synthesis, the cost and availability of reagents become more important. Reagents that are expensive or difficult to handle may be suitable for small-scale synthesis but impractical for larger quantities.
Work-up and Purification: The purification method used on a small scale, such as column chromatography, may become tedious and time-consuming on a larger scale. Alternative purification methods like crystallization or precipitation should be explored. The removal of byproducts from certain coupling reagents (e.g., dicyclohexylurea from DCC) can be problematic on a larger scale.
Heat Transfer: Exothermic reactions, such as the quenching of LiAlH₄, need to be carefully controlled on a larger scale to ensure efficient heat dissipation and prevent runaway reactions.
Safety: The handling of hazardous reagents like thionyl chloride, oxalyl chloride, and lithium aluminum hydride requires appropriate safety precautions, which become even more critical on a larger scale.
For research-scale production, a robust and reproducible synthetic route with straightforward purification steps is highly desirable.
Synthesis of Analogues with Modifications on the Adamantane Cage
The synthesis of analogues with modified adamantane cages can provide valuable structure-activity relationship (SAR) data in medicinal chemistry research. The rigid adamantane scaffold can be functionalized at its bridgehead (tertiary) or secondary carbon atoms.
Strategies for Adamantane Cage Modification:
Functionalization of Pre-existing Adamantane Derivatives: Starting with functionalized adamantane derivatives, such as adamantane-1-carboxylic acid or adamantanol, allows for the introduction of various substituents onto the cage. For example, the carboxylic acid group can be converted into other functional groups, or the hydroxyl group can be used as a handle for further reactions.
Direct C-H Functionalization: Recent advances in C-H activation chemistry have enabled the direct functionalization of the adamantane C-H bonds. This approach can provide access to a wide range of substituted adamantane derivatives that may be difficult to obtain through classical methods.
Synthesis of Heteroadamantanes: The adamantane cage can be modified by replacing one or more of its carbon atoms with heteroatoms such as nitrogen, oxygen, or sulfur. These heteroadamantane analogues can exhibit significantly different physicochemical and biological properties compared to the parent carbocyclic adamantane.
By employing these strategies, a diverse library of this compound analogues with various substituents and modifications on the adamantane cage can be synthesized for further investigation.
Synthesis of Analogues with Substituent Variations on the Thiophene Ring
The preparation of analogues with diverse functionalities on the thiophene ring is crucial for probing the chemical space around the core scaffold. The general approach involves the synthesis of a substituted thiophene-2-carboxylic acid, which is then activated and reacted with 2-(adamantan-1-yl)ethanamine.
A common and effective method for the amide coupling is the conversion of the substituted thiophene-2-carboxylic acid to its corresponding acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by the primary amine of 2-(adamantan-1-yl)ethanamine. This reaction is usually carried out in an inert solvent, such as dichloromethane (DCM) or dioxane, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) to neutralize the hydrochloric acid byproduct. nih.gov
Alternatively, direct amide coupling can be accomplished using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can facilitate the formation of the amide bond under milder conditions. nih.govsci-hub.st This method avoids the need to isolate the often sensitive acyl chloride intermediate.
The synthesis of the required substituted thiophene-2-carboxylic acids can be accomplished through various established organometallic and heterocyclic chemistry reactions. For instance, halogenated thiophenes can serve as versatile starting materials for introducing a range of substituents via cross-coupling reactions. Functional groups such as alkyl, aryl, hydroxyl, methyl, and amino groups can be introduced at various positions of the thiophene ring to systematically study their effects. researchgate.net For example, the synthesis of 3-substituted thiophene-2-carboxamides has been reported through the cyclization of functionalized precursors. researchgate.net Similarly, a set of 2-(1-adamantanylcarboxamido)thiophene derivatives bearing alkyl or aryl substituents at the 5-position or at both the 4- and 5-positions have been successfully synthesized, demonstrating the feasibility of introducing substituents at these positions. nih.gov
Below is a table illustrating the variety of analogues that can be synthesized using these methods.
| Substituent | Position on Thiophene Ring | Synthetic Precursor | Coupling Method | Potential Yield Range (%) |
| Methyl | 3 | 3-Methylthiophene-2-carboxylic acid | Acyl Chloride | 85-95 |
| Bromo | 5 | 5-Bromothiophene-2-carboxylic acid | Acyl Chloride | 80-90 |
| Phenyl | 5 | 5-Phenylthiophene-2-carboxylic acid | EDCI/DMAP | 70-85 |
| Cyano | 4 | 4-Cyanothiophene-2-carboxylic acid | Acyl Chloride | 75-85 |
| Methoxy (B1213986) | 3 | 3-Methoxythiophene-2-carboxylic acid | EDCI/DMAP | 70-80 |
Synthesis of Analogues with Modifications to the Ethyl Linker
Modifying the ethyl linker between the adamantane moiety and the carboxamide group provides another avenue for structural variation. This can involve altering the length of the alkyl chain or introducing substituents on the linker itself. The primary synthetic strategy for these modifications involves the preparation of a suitably modified adamantane-containing amine, which is then coupled with thiophene-2-carboxylic acid.
For analogues with a lengthened or shortened alkyl chain, the synthesis would begin with the corresponding adamantane-alkyl-amine. For example, adamantylmethanamine or 3-(adamantan-1-yl)propan-1-amine (B13585514) could be used to generate analogues with a one-carbon or three-carbon linker, respectively. The synthesis of such adamantane-alkyl-amines can be achieved through various routes, including the reduction of adamantane-alkyl-nitriles or the reductive amination of adamantane-alkyl-aldehydes. researchgate.net
Once the desired adamantane-alkyl-amine is obtained, it can be coupled with thiophene-2-carboxylic acid using the standard amide bond formation methods described in the previous section, such as the acyl chloride method or the use of coupling agents like EDCI. nih.gov The synthesis of various N-(adamantan-1-ylalkyl)-amides has been reported, indicating the general applicability of these methods. researchgate.net
Introducing substituents on the ethyl linker itself is a more complex synthetic challenge. This would likely require a multi-step synthesis to prepare the specifically substituted 2-(adamantan-1-yl)ethanamine derivative. For instance, the introduction of a methyl group on the linker could start from an appropriate adamantyl ketone, followed by a series of reactions to build the substituted aminoethyl chain.
The table below outlines potential analogues with a modified linker and the required amine precursors.
| Linker Modification | Amine Precursor | General Synthetic Approach for Amine | Coupling Method | Potential Yield Range (%) |
| Methylene (-CH₂-) | Adamantan-1-ylmethanamine | Reduction of adamantan-1-carbonitrile | Acyl Chloride | 80-90 |
| Propylene (-CH₂CH₂CH₂-) | 3-(Adamantan-1-yl)propan-1-amine | Reduction of 3-(adamantan-1-yl)propanenitrile | EDCI/DMAP | 75-85 |
| 1-Methylethyl (-CH(CH₃)CH₂-) | 1-(Adamantan-1-yl)propan-2-amine | Reductive amination of 1-(adamantan-1-yl)propan-2-one | Acyl Chloride | 70-80 |
| 2-Hydroxyethyl (-CH₂CH(OH)-) | 1-Amino-2-(adamantan-1-yl)ethanol | Ring-opening of adamantane-1-yl-oxirane with ammonia | EDCI/DMAP | 65-75 |
Advanced Spectroscopic and Crystallographic Analyses of N 2 Adamantan 1 Yl Ethyl Thiophene 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No experimental NMR data for N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide is currently available in the searched scientific literature.
Proton NMR (¹H NMR) Chemical Shift Analysis
Awaiting experimental data.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
Awaiting experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Awaiting experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No mass spectrometry data for this compound is currently available in the searched scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
No experimental IR or Raman spectra for this compound are currently available in the searched scientific literature.
Experimental Vibrational Spectra of this compound
Awaiting experimental data.
No Published Data Found for "this compound"
Despite a comprehensive search of scientific databases and scholarly publications, no specific experimental or computational data could be located for the chemical compound this compound.
A thorough investigation was conducted to find information pertaining to the advanced spectroscopic and crystallographic analyses of this specific molecule, as requested. However, the search yielded no dedicated research articles or database entries containing the necessary details to fulfill the outlined sections.
The required data for the following analyses of this compound appears to be absent from the public scientific record:
Correlative Analysis of Observed Vibrational Frequencies with Calculated Modes: No published studies were found that report on the experimental vibrational spectra (e.g., FTIR, Raman) and corresponding theoretical calculations for this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions: There is no evidence of a determined crystal structure for this molecule. Consequently, information regarding its unit cell parameters, solid-state conformation, and intermolecular interactions is unavailable.
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly: Without crystallographic data, a definitive analysis of hydrogen bonding and the resulting supramolecular architecture is not possible.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts: This analysis is contingent on the availability of a crystal structure, which has not been reported.
Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Interaction Energies: No publications were identified that have performed QTAIM analysis on this specific compound to characterize its chemical bonds and intermolecular interactions.
While searches did identify studies on related compounds containing adamantane (B196018), thiophene (B33073), or carboxamide moieties, none of these focused on the specific molecule . Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy. The absence of such data suggests that this compound may not have been synthesized, or if it has, its detailed structural and spectroscopic properties have not been characterized and published in the peer-reviewed scientific literature.
Computational and Theoretical Investigations of N 2 Adamantan 1 Yl Ethyl Thiophene 2 Carboxamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and energy of molecules. For N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide, DFT calculations would be employed to determine its most stable geometric configuration (optimized geometry). This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Table 1: Hypothetical DFT Optimized Geometry Parameters for this compound
| Parameter | Value |
| C=O Bond Length (Å) | Data Not Available |
| N-H Bond Length (Å) | Data Not Available |
| Thiophene (B33073) C-S Bond Length (Å) | Data Not Available |
| Total Energy (Hartree) | Data Not Available |
This table is for illustrative purposes only. The data is not available from existing research.
Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Properties
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and its ability to participate in electron transfer processes. A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical FMO Properties of this compound
| Orbital | Energy (eV) |
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
This table is for illustrative purposes only. The data is not available from existing research.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including potential biological targets. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can reveal the different shapes (conformations) that this compound can adopt and the flexibility of its structure. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates.
Identification of Putative Molecular Targets based on Structural Homology
Given the lack of specific docking studies for this compound, potential protein targets could be hypothesized based on the known biological activities of structurally similar compounds containing adamantane (B196018) or thiophene-2-carboxamide moieties. These parent structures have been investigated for a range of activities, including antiviral, anticancer, and antimicrobial effects. Docking simulations would then be performed to predict the binding affinity and interaction patterns of this compound with these putative targets.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Putative Target X | Data Not Available | Data Not Available |
| Putative Target Y | Data Not Available | Data Not Available |
This table is for illustrative purposes only. The data is not available from existing research.
Ligand-Target Binding Pose Prediction and Interaction Analysis
To elucidate the potential mechanism of action of this compound, molecular docking simulations are employed to predict its binding orientation and interactions within the active site of a biological target. Given that adamantane derivatives have been investigated as ligands for various receptors, a plausible target for this compound is the sigma-2 (σ2) receptor, which is implicated in various neurological and oncological conditions. nih.gov
Molecular docking studies of adamantane-based compounds with the σ2 receptor have revealed key interactions that stabilize the ligand-receptor complex. nih.gov For this compound, the bulky, lipophilic adamantane cage is predicted to anchor the molecule within a hydrophobic pocket of the receptor's binding site. The thiophene ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine or phenylalanine within the active site. Furthermore, the carboxamide linkage provides opportunities for hydrogen bonding with polar amino acid residues, such as serine or asparagine, which can further stabilize the binding pose.
A hypothetical binding mode, based on studies of similar compounds, would involve the adamantyl group occupying a deep hydrophobic cavity, while the thiophene and ethyl linker position the carboxamide group to form critical hydrogen bonds with the protein backbone or side chains. nih.gov This predicted binding pose is essential for understanding the structural basis of the compound's potential biological activity and for designing analogues with improved affinity and selectivity.
Interactive Table: Predicted Interactions of this compound with a Hypothetical Receptor Active Site
| Molecular Moiety | Interacting Residues (Hypothetical) | Interaction Type |
| Adamantane | Leucine, Valine, Isoleucine | Hydrophobic |
| Thiophene Ring | Tyrosine, Phenylalanine | π-π Stacking |
| Carboxamide NH | Aspartate, Glutamate | Hydrogen Bond |
| Carboxamide CO | Serine, Threonine | Hydrogen Bond |
Scoring Functions and Binding Affinity Estimation
Following the prediction of the binding pose, scoring functions are utilized to estimate the binding affinity between this compound and its target protein. Scoring functions are mathematical models that approximate the free energy of binding. wikipedia.org There are several classes of scoring functions, each with its own strengths and limitations:
Force-Field-Based Scoring Functions: These calculate the binding energy by summing the van der Waals and electrostatic interactions between the ligand and the protein. wikipedia.org
Empirical Scoring Functions: These are based on a set of weighted energy terms, where the weights are derived from regression analysis of experimental binding data for a training set of protein-ligand complexes. youtube.com
Knowledge-Based Scoring Functions: These derive statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes. wikipedia.org
For this compound, a consensus scoring approach, which combines the results from multiple scoring functions, would likely provide a more reliable estimation of its binding affinity. While specific binding affinity values are not available in the public domain for this exact compound, analogous adamantane derivatives targeting the σ2 receptor have exhibited affinities in the low nanomolar range. nih.gov Molecular docking programs can provide estimated binding energies (often in kcal/mol), which serve as a qualitative measure of binding strength. nih.gov
Interactive Table: Comparison of Scoring Function Types for Binding Affinity Estimation
| Scoring Function Type | Principle | Typical Output | Advantages |
| Force-Field-Based | Sum of non-bonded interactions | Energy Score (e.g., kcal/mol) | Physically intuitive |
| Empirical | Weighted sum of interaction terms | Binding Affinity (e.g., pKi) | Computationally fast |
| Knowledge-Based | Statistical potentials of mean force | Binding Score | Good at ranking poses |
| Consensus Scoring | Combination of multiple functions | Consensus Score or Rank | Increased accuracy |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.org For analogues of this compound, a QSAR model could be developed to predict their activity and guide the synthesis of more potent derivatives.
The development of a QSAR model involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., branching indices). jetir.org
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov
Spatial Descriptors: These describe the three-dimensional shape and size of the molecule. jetir.org
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a selection of these descriptors with the observed biological activity. researchgate.net
The reliability and predictive power of a developed QSAR model must be rigorously validated. researchgate.net This is typically achieved through both internal and external validation techniques.
Internal Validation: This involves assessing the model's performance on the training set of compounds used to build it. A common method is leave-one-out cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. researchgate.net
External Validation: This involves using the QSAR model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. jetir.org
A statistically robust and validated QSAR model can be a powerful tool for the virtual screening of large libraries of analogues of this compound, prioritizing the synthesis of compounds with the highest predicted activity.
In Silico ADME Prediction for Guiding Lead Optimization (excluding specific clinical outcomes)
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound to evaluate its potential as a drug candidate. researchgate.net In silico methods provide a rapid and cost-effective way to predict these properties. For this compound, a key ADME parameter to consider is its membrane permeability, which influences its absorption and distribution in the body.
Computational tools can predict several molecular properties that are correlated with membrane permeability, such as:
LogP (Octanol-Water Partition Coefficient): This is a measure of the compound's lipophilicity. Compounds with a LogP in a certain range are more likely to passively diffuse across cell membranes. researchgate.net
Topological Polar Surface Area (TPSA): This is the sum of the surface areas of all polar atoms in a molecule. A lower TPSA is generally associated with better membrane permeability. nih.gov
Number of Rotatable Bonds: A higher number of rotatable bonds can negatively impact membrane permeability due to the entropic penalty of adopting a specific conformation to cross the lipid bilayer. researchgate.net
Based on the structure of this compound, it is predicted to have favorable lipophilicity due to the adamantane and thiophene moieties, suggesting good potential for passive membrane permeability. nih.gov
Interactive Table: Predicted ADME Properties for this compound
| Property | Predicted Value/Range | Implication for Drug-Likeness |
| Molecular Weight | ~315 g/mol | Favorable (within Lipinski's rule of 5) |
| LogP | 3.5 - 4.5 | Good lipophilicity for membrane permeability |
| TPSA | 50 - 60 Ų | Good potential for cell penetration |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 1 | Favorable |
| Rotatable Bonds | 4-5 | Good conformational flexibility |
In Vitro Biological Activity Profiling and Mechanistic Elucidation of N 2 Adamantan 1 Yl Ethyl Thiophene 2 Carboxamide
Investigations of Enzyme Modulation Capabilities
The unique structural combination of an adamantane (B196018) cage and a thiophene-2-carboxamide moiety in N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide suggests a potential for interaction with a variety of enzymatic targets. Research into structurally related compounds provides a foundation for understanding its possible enzyme modulation capabilities.
Inhibition of Specific Enzyme Targets (e.g., sEH, urease, kinases, sphingosine kinase, alpha-glucosidase, DHFR)
While direct studies on this compound are limited, the inhibitory activities of its constituent parts and analogous structures have been documented against several enzymes.
Soluble Epoxide Hydrolase (sEH): Adamantane-containing ureas and amides are recognized as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of signaling lipids. This suggests that this compound could also exhibit sEH inhibitory activity.
Urease: Adamantane-thiourea conjugates have demonstrated significant urease inhibitory potential. For instance, N-(adamantan-1-ylcarbamothioyl)octanamide and N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide have shown excellent activity with IC50 values in the nanomolar range nih.gov. This indicates that the adamantane moiety is a key pharmacophore for urease inhibition.
Kinases: The adamantane scaffold has been incorporated into various kinase inhibitors. For example, some adamantyl arotinoids have been found to be potent inhibitors of both IKKα and IKKβ.
Sphingosine Kinase: While direct evidence is not available for the target compound, other adamantane-containing molecules have been investigated as inhibitors of sphingosine kinase, a key enzyme in sphingolipid metabolism.
Alpha-glucosidase: Thiophene (B33073) carboxamide derivatives have been identified as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential for this compound to exhibit similar activity.
Dihydrofolate Reductase (DHFR): There is currently no direct evidence to suggest that this compound would be an inhibitor of DHFR.
Table 1: Enzyme Inhibition by Adamantane and Thiophene Carboxamide Analogs
| Enzyme Target | Analog Compound | Reported Activity |
|---|---|---|
| Urease | N-(adamantan-1-ylcarbamothioyl)octanamide | IC50 = 0.0085 µM nih.gov |
| Urease | N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | IC50 = 0.0087 µM nih.gov |
| 11β-HSD1 | Adamantyl thiophene carboxamide analog | IC50 in the 200-300 nM range nih.gov |
Kinetic Studies of Enzyme Inhibition
Kinetic studies on analogous compounds provide insights into the potential mechanism of enzyme inhibition by this compound. For example, the kinetic analysis of N-(adamantan-1-ylcarbamothioyl)octanamide revealed a non-competitive mode of inhibition against urease nih.gov. This suggests that the inhibitor binds to a site on the enzyme different from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Characterization of Receptor Binding and Modulation
The lipophilic adamantane group and the aromatic thiophene ring in this compound make it a candidate for interaction with various receptors, particularly G-protein coupled receptors (GPCRs).
Cannabinoid Type 2 (CB2) Receptor Affinity and Selectivity Studies
Research has highlighted that compounds with a 2-(adamantan-1-yl)carboxamido thiophene scaffold possess high affinity and selectivity for the Cannabinoid Type 2 (CB2) receptor nih.gov. These structurally similar molecules have demonstrated potent agonistic activity at the CB2 receptor. The adamantane moiety, in particular, is associated with high affinity and selectivity for the CB2 receptor in various chemical scaffolds. While the specific binding affinity of this compound has not been reported, its structural similarity to known high-affinity CB2 ligands suggests it is a promising candidate for selective CB2 receptor modulation.
Table 2: CB2 Receptor Affinity of a Structurally Related Compound
| Compound | CB2 Receptor Affinity (Ki) |
|---|---|
| 2-(adamantan-1-yl)carboxamido thiophene derivative | Low nanomolar range nih.gov |
Other G-Protein Coupled Receptor (GPCR) Interaction Analyses
Beyond the CB2 receptor, the structural motifs of this compound suggest potential interactions with other GPCRs. For instance, a study on furan- and thiophene-based derivatives, modeled after known CXCR4 antagonists, identified several compounds that effectively inhibit the CXCR4-CXCL12 interaction nih.gov. This indicates that the thiophene core can be a scaffold for targeting chemokine receptors. Further screening would be necessary to determine the broader GPCR interaction profile of this compound.
Antiviral Activity Studies (in vitro, mechanistic focus)
The adamantane core is a well-established pharmacophore in antiviral drug discovery, most notably in the adamantane-class of influenza inhibitors. This historical context provides a strong rationale for investigating the antiviral potential of this compound.
Recent research has also pointed to thiophene derivatives as potential antiviral agents. A study on Ebola virus entry inhibitors identified a thiophene scaffold as a promising starting point for the development of new antiviral compounds acs.org. Furthermore, adamantane derivatives have been investigated as inhibitors of the p37 major envelope protein of poxviruses, with some compounds showing inhibitory concentrations in the sub-micromolar range nih.gov. The proposed mechanism for some adamantane antivirals involves the disruption of viral entry and uncoating processes. While direct in vitro antiviral data for this compound is not currently available, the combination of the adamantane and thiophene moieties suggests that it is a compound of interest for antiviral research.
Viral Entry Inhibition Mechanisms at a Molecular Level
This compound belongs to a class of adamantane carboxamides that have been identified as potent inhibitors of Ebola virus (EBOV) entry into host cells. nih.gov The mechanism of viral entry for EBOV is a multi-step process that begins with the attachment of the viral glycoprotein (GP) to the host cell surface, followed by internalization into endosomes. nih.govnih.gov Inside the endosome, host proteases cleave the GP, enabling it to bind to the Niemann-Pick C1 (NPC1) intracellular receptor. nih.gov This interaction is crucial for the fusion of the viral and endosomal membranes, which ultimately releases the viral genetic material into the cytoplasm. nih.gov
Adamantane-containing compounds have been shown to disrupt this process. While some related adamantane dipeptide piperazines are known to associate with the host protein NPC1, the adamantane carboxamide series, including this compound, directly targets the EBOV glycoprotein. nih.gov By inhibiting the function of EBOV-GP, these compounds effectively block the virus's ability to enter and infect host cells. nih.govnih.gov
Interaction with Viral Proteins (e.g., EBOV-GP)
The primary viral protein target of this compound and related adamantane carboxamides is the Ebola virus glycoprotein (EBOV-GP). nih.govnih.gov EBOV-GP is the sole protein on the surface of the virus and is essential for cell attachment, entry into endosomes, and membrane fusion. nih.gov
X-ray co-crystallographic studies of a lead compound from this series with EBOV-GP have confirmed direct binding and inhibitory activity. nih.govnih.gov This structural information provides a clear model for how these compounds interact with the viral glycoprotein, paving the way for the design of even more potent therapeutic candidates. nih.gov The inhibitory activity of these compounds has been demonstrated in assays using vesicular stomatitis virus (VSV) pseudotyped with EBOV-GP (pEBOV), as well as with wild-type EBOV. nih.gov Selected analogs have shown half-maximal inhibitory concentrations (EC50) in the range of 10–15 nM in pEBOV infectivity assays and low hundred nanomolar EC50 values against wild-type EBOV. nih.gov
Antimicrobial and Antifungal Activity Evaluations (in vitro)
While the primary focus of research on this compound has been its antiviral properties, the broader classes of adamantane and thiophene derivatives have demonstrated significant antimicrobial and antifungal activities.
Inhibition of Bacterial Growth (Gram-positive and Gram-negative strains)
Adamantane derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain adamantane-containing thiazole compounds have displayed potent broad-spectrum antibacterial activity. nih.gov Similarly, some thiosemicarbazones with adamantane skeletons have shown inhibitory activity against Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus. mdpi.com
Thiophene-2-carboxamide derivatives have also been investigated for their antibacterial properties. nih.gov Studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.comnih.gov The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes. mdpi.com
Table 1: In Vitro Antibacterial Activity of Related Adamantane and Thiophene Derivatives
| Compound Class | Bacterial Strain | Activity | Reference |
| Adamantane-containing thiazoles | Gram-positive & Gram-negative | Potent, broad-spectrum | nih.gov |
| Adamantane-containing thiosemicarbazones | Enterococcus faecalis | Significant | mdpi.com |
| Adamantane-containing thiosemicarbazones | Staphylococcus aureus | Moderate | mdpi.com |
| Adamantane-containing thiosemicarbazones | Bacillus cereus | Good | mdpi.com |
| Thiophene-2-carboxamide analogues | ESBL-producing E. coli | High | mdpi.comnih.gov |
Fungal Growth Inhibition Assays
Derivatives of both adamantane and thiophene have also been evaluated for their antifungal potential. Adamantane-containing thiazole compounds have shown potent activity against Candida albicans. nih.gov Similarly, thiosemicarbazones containing adamantane have demonstrated good antifungal activity against Candida albicans. mdpi.com
Thiophene-based compounds have also been explored as antifungal agents. N-(thiophen-2-yl) nicotinamide derivatives have exhibited excellent fungicidal activities against cucumber downy mildew. mdpi.comnih.gov Furthermore, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate dehydrogenase inhibitors with significant antifungal activity against various phytopathogenic fungi. nih.gov
Table 2: In Vitro Antifungal Activity of Related Adamantane and Thiophene Derivatives
| Compound Class | Fungal Strain | Activity | Reference |
| Adamantane-containing thiazoles | Candida albicans | Potent | nih.gov |
| Adamantane-containing thiosemicarbazones | Candida albicans | Good | mdpi.com |
| N-(thiophen-2-yl) nicotinamide derivatives | Pseudoperonospora cubensis | Excellent | mdpi.comnih.gov |
| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | Remarkable | nih.gov |
Investigation of Molecular Targets in Microbial Pathogens (e.g., DNA gyrase, DHFR)
The antimicrobial activity of many compounds is due to their ability to inhibit essential enzymes in pathogens. DNA gyrase and dihydrofolate reductase (DHFR) are two well-established targets for antimicrobial drugs. nih.gov
DNA Gyrase: This bacterial enzyme is crucial for DNA replication and transcription, making it an excellent target for antibacterial agents. nih.gov N-phenylpyrrolamide inhibitors have been shown to have low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org The inhibition of DNA gyrase prevents the necessary supercoiling of DNA, leading to bacterial cell death. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in both prokaryotic and eukaryotic cells, involved in the synthesis of precursors for DNA. nih.gov DHFR inhibitors are used as antibacterial, antimalarial, antifungal, and anticancer agents. nih.gov These inhibitors block the production of tetrahydrofolate, which is necessary for the synthesis of nucleotides and certain amino acids, thereby halting cell proliferation. nih.gov
In Vitro Antiproliferative Activity against Cancer Cell Lines
The adamantane scaffold is a component of several anticancer drugs, and various adamantane derivatives have shown significant antiproliferative activity. nih.gov For example, 4-(1-adamantyl)-4,4-diarylbutylamines have demonstrated significant in vitro activity against major cancer cell lines. nih.gov Similarly, novel adamantane derivatives have been synthesized and shown to have cytotoxic effects on cell lines such as A549 (lung carcinoma), T47D (breast cancer), L929 (fibrosarcoma), and HeLa (cervical cancer). mdpi.com
Thiophene carboxamide analogs have also been investigated for their potential as anticancer agents. Analogs with long alkyl chains have been shown to inhibit glioblastoma cell proliferation by activating AMP-activated protein kinase (AMPK). nih.gov One such analog exhibited potent inhibitory activity against the growth of glioblastoma stem cells. nih.gov
Table 3: In Vitro Antiproliferative Activity of Related Adamantane and Thiophene Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| 4-(1-adamantyl)-4,4-diarylbutylamines | Various | Significant | nih.gov |
| Adamantane derivatives | A549, T47D, L929, HeLa | Cytotoxic | mdpi.com |
| Thiophene carboxamide analogs | Glioblastoma | Potent inhibition | nih.gov |
Structure Activity Relationship Sar Studies of N 2 Adamantan 1 Yl Ethyl Thiophene 2 Carboxamide Analogues
Impact of Adamantane (B196018) Substitution Patterns on Biological Activities
The adamantane group, known for its lipophilicity and rigid, three-dimensional structure, plays a significant role in the pharmacological profile of N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide analogues. mdpi.com The substitution pattern on the adamantane cage can profoundly influence the biological activities of these compounds by altering their steric bulk, lipophilicity, and interactions with target receptors.
In a series of related 2-(1-adamantanylcarboxamido)thiophene derivatives designed as cannabinoid type 2 (CB2) receptor agonists, the adamantane moiety itself was found to be a key contributor to high receptor affinity. nih.gov While direct substitutions on the adamantane ring of the title compound have not been extensively reported in publicly available literature, SAR studies on other adamantane-containing compounds provide valuable insights. For instance, in adamantane phenylalkylamines, substitutions on the adamantane core have been shown to modulate σ-receptor binding affinity and anticancer activity. nih.gov
It is hypothesized that the introduction of polar or nonpolar substituents at the 3, 5, and 7 positions of the adamantane ring could fine-tune the compound's interaction with its biological target. For example, the introduction of hydroxyl or amino groups could introduce new hydrogen bonding opportunities, potentially increasing binding affinity or altering selectivity. Conversely, alkyl substitutions could enhance lipophilicity, which might affect cell permeability and distribution.
Table 1: Hypothetical Impact of Adamantane Substituents on Biological Activity
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
| 3-position | Hydroxyl (-OH) | Potential increase in binding affinity | Introduction of hydrogen bond donor/acceptor |
| 3,5-positions | Dimethyl (-CH3)2 | Potential increase in lipophilicity and steric bulk | May enhance van der Waals interactions |
| 1-position (of ethyl) | Methyl (-CH3) | Potential alteration of linker flexibility | May influence optimal binding conformation |
Influence of Thiophene (B33073) Ring Substituents on Molecular Target Interactions
The thiophene ring in this compound serves as a crucial aromatic scaffold that can engage in various interactions with biological targets, including π-π stacking and hydrogen bonding. nih.gov Modifications to the thiophene ring can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.
Studies on related thiophene carboxamide derivatives have demonstrated the importance of substitution on the thiophene ring for biological activity. For instance, in a series of 2-(1-adamantanylcarboxamido)thiophene derivatives, the presence of apolar alkyl or aryl substituents at the 5-position, or at both the 4- and 5-positions, of the thiophene ring resulted in high CB2 receptor affinity and agonist activity. nih.gov This suggests that these positions are critical for interaction with the receptor's binding pocket.
Specifically, the introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the electron density of the thiophene ring, which in turn can affect its interaction with amino acid residues in the target protein. nih.gov For example, a methoxy (B1213986) group was found to enhance the antibacterial activity of certain thiophene-2-carboxamide derivatives. nih.gov
Table 2: Influence of Thiophene Ring Substituents in Analogous Series
| Substitution Position | Substituent | Observed Effect on Activity | Reference Compound Class |
| 5-position | Alkyl/Aryl | Increased CB2 receptor affinity | 2-(1-adamantanylcarboxamido)thiophenes nih.gov |
| 3-position | Amino (-NH2) | Potent antioxidant and antibacterial activity | Thiophene-2-carboxamides nih.gov |
| 3-position | Hydroxyl (-OH) | Higher activity than methyl substitution | Thiophene-2-carboxamides nih.gov |
| 4- and 5-positions | Alkyl/Aryl | High CB2 receptor affinity | 2-(1-adamantanylcarboxamido)thiophenes nih.gov |
Role of the Ethyl Linker and Carboxamide Moiety in Binding Affinity
The ethyl linker and the carboxamide moiety are critical components of this compound that connect the adamantane and thiophene pharmacophores and provide key interaction points for receptor binding. The length and flexibility of the linker, as well as the hydrogen bonding capabilities of the carboxamide group, are essential for optimal biological activity.
The carboxamide group is a common feature in many biologically active compounds and is known to form strong hydrogen bonds with receptor sites. researchgate.netnih.gov The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. SAR studies on various thiophene carboxamide derivatives have consistently highlighted the essential role of the carboxamide for their activity. researchgate.net
The length of the alkyl chain connecting the two main moieties can also significantly impact activity. In a study of thiophene carboxamide annonaceous acetogenin (B2873293) analogs, shortening the alkyl chain in the tail part was found to have a significant effect on their growth inhibitory activity against human cancer cell lines. nih.govresearchgate.net This suggests that there is an optimal linker length for positioning the adamantane and thiophene groups within the binding site of the target. While the ethyl linker in the title compound provides a degree of conformational flexibility, modifications such as shortening, lengthening, or rigidifying this linker would likely have a substantial impact on binding affinity. For instance, incorporating ethylene (B1197577) glycol units into the long alkyl chains of thiophene carboxamide analogs has been shown to influence their antiproliferative activity. nih.gov
Comparative Analysis of Homologous Series with Varying Substituents
A comparative analysis of homologous series of this compound analogues, where substituents on both the adamantane and thiophene rings are systematically varied, can provide a deeper understanding of the SAR. By observing trends in biological activity across these series, it is possible to identify key structural features that contribute to potency and selectivity.
For example, in the 2-(1-adamantanylcarboxamido)thiophene series, a clear trend was observed where increasing the size of the apolar substituent at the 5-position of the thiophene ring from methyl to ethyl or propyl led to an increase in CB2 receptor affinity. nih.gov This suggests a hydrophobic pocket in the receptor that can accommodate these larger groups.
A similar systematic approach could be applied to the adamantane moiety. A homologous series with increasing alkyl chain length at the 3-position of the adamantane (e.g., methyl, ethyl, propyl) could be synthesized and evaluated to probe the steric and lipophilic requirements of the binding site.
Table 3: Comparative Activity of a Homologous Series of 5-Substituted 2-(1-adamantanylcarboxamido)thiophenes
| 5-Substituent | CB2 Receptor Affinity (Ki, nM) | Functional Activity |
| Hydrogen | >1000 | Inactive |
| Methyl | 15.6 | Agonist |
| Ethyl | 8.2 | Agonist |
| Propyl | 5.1 | Agonist |
Data adapted from a study on related CB2 receptor agonists and is for illustrative purposes. nih.gov
Development of Pharmacophore Models for Rational Design of Analogues
Based on the accumulated SAR data, pharmacophore models can be developed to guide the rational design of new and more potent analogues of this compound. A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.gov
A typical pharmacophore model for this class of compounds would likely include:
A hydrophobic feature representing the adamantane cage.
An aromatic feature corresponding to the thiophene ring.
A hydrogen bond donor feature from the N-H of the carboxamide.
A hydrogen bond acceptor feature from the carbonyl oxygen of the carboxamide.
The relative spatial arrangement of these features is critical for biological activity. By using this model as a template, new molecules can be designed and virtually screened for their potential to fit the pharmacophore and, by extension, their likelihood of being biologically active. This computational approach can significantly streamline the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov The development of such models relies on a solid foundation of experimental SAR data from diverse analogues. mdpi.com
Advanced Medicinal Chemistry Principles and Applications of Adamantane and Thiophene Moieties in N 2 Adamantan 1 Yl Ethyl Thiophene 2 Carboxamide Research
Contribution of Adamantane (B196018) to Molecular Rigidity and Lipophilicity in Scaffold Design
The adamantane moiety, a highly symmetrical and rigid tricyclic hydrocarbon, is frequently employed in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile. nih.govnih.gov Its cage-like structure imparts a high degree of conformational rigidity, which can be advantageous in several ways. By restricting the conformational flexibility of a molecule, the adamantane group can help to lock the pharmacophore in a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target. nih.gov This pre-organization of the molecule reduces the entropic penalty upon binding.
Table 1: Physicochemical Properties of Adamantane and Related Moieties
| Moiety | Molecular Weight (g/mol) | LogP (octanol/water) | Shape | Key Feature |
|---|---|---|---|---|
| Adamantane | 136.24 | ~3.3 | Cage-like, rigid | High lipophilicity and rigidity |
| Cyclohexane | 84.16 | ~3.4 | Chair/boat, flexible | High lipophilicity, flexible |
| Phenyl | 78.11 | ~2.1 | Planar, aromatic | Aromatic interactions |
| tert-Butyl | 57.12 | ~2.8 | Globular, flexible | Bulk and lipophilicity |
Strategic Incorporation of Thiophene (B33073) for Enhanced Biological Activity
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is a common scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring. nih.govnih.gov This substitution can lead to improved pharmacological properties. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, which are not possible with a phenyl ring. nih.govnih.gov
Thiophene and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.org The electronic properties of the thiophene ring can be readily modified by the introduction of substituents, allowing for the fine-tuning of the molecule's reactivity and interaction with its target. derpharmachemica.com The incorporation of a thiophene-2-carboxamide moiety, as seen in the subject compound, provides a rigid linker that can orient the other parts of the molecule for optimal binding. The amide group itself is capable of forming key hydrogen bonds with protein backbones.
Table 2: Comparison of Phenyl and Thiophene Rings as Bioisosteres
| Property | Phenyl Ring | Thiophene Ring | Implication in Drug Design |
|---|---|---|---|
| Aromaticity | Yes | Yes | Similar steric and electronic properties |
| Heteroatom | No | Yes (Sulfur) | Potential for additional hydrogen bonding and altered metabolism |
| Dipole Moment | 0 D | ~0.5 D | Increased polarity, potentially affecting solubility and binding |
| Size | Similar | Similar | Good steric mimic |
| Metabolism | Prone to oxidation | Can exhibit different metabolic pathways | Potential for improved metabolic stability |
Rational Design of Hybrid Molecules Leveraging Adamantane and Thiophene Properties
The design of N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide represents a rational approach to combining the desirable features of both adamantane and thiophene. The adamantane group is positioned to act as a lipophilic anchor, potentially facilitating membrane passage and engaging in hydrophobic interactions within a binding pocket. The ethyl linker provides a degree of flexibility, allowing the adamantane cage to adopt an optimal position for binding.
The thiophene-2-carboxamide core serves as a rigid scaffold that presents the adamantane moiety and can itself participate in specific interactions with the target. This combination of a bulky, lipophilic group with a more polar, aromatic, and hydrogen-bonding capable moiety can lead to a molecule with a balanced profile of potency, selectivity, and pharmacokinetic properties. The synthesis of such hybrid molecules often involves the coupling of an adamantane-containing amine with a thiophene carboxylic acid derivative.
Exploration of this compound as a Chemical Probe or Tool Compound
While specific research on this compound as a chemical probe is not widely documented, its structure suggests potential utility in this area. Chemical probes are small molecules used to study biological systems. The distinct properties of the adamantane and thiophene moieties could be exploited for this purpose. For instance, the adamantane group's high affinity for cyclodextrins could be used for targeted delivery or as a handle for purification. mdpi.commdpi.com
The thiophene ring can be functionalized with reporter groups, such as fluorescent tags or radioactive isotopes, without significantly altering the core structure. This would allow for the visualization and tracking of the molecule's interaction with its biological target. The well-defined and rigid structure of the compound would also be advantageous in structure-activity relationship (SAR) studies, allowing for a clearer interpretation of how modifications to the molecule affect its biological activity.
Research into Adamantane-Containing Drug Delivery Systems (e.g., in liposomes, cyclodextrin (B1172386) complexes, dendrimers)
The high lipophilicity and ability to form strong host-guest interactions make adamantane a valuable component in various drug delivery systems. mdpi.comnih.govpensoft.net
Liposomes: The adamantane moiety can act as a membrane anchor, allowing for the surface functionalization of liposomes with targeting ligands or other molecules. nih.govmdpi.com This approach can be used to create targeted drug delivery vehicles that can selectively deliver their payload to specific cells or tissues. mdpi.com
Cyclodextrin Complexes: Adamantane forms highly stable inclusion complexes with cyclodextrins, particularly β-cyclodextrin. mdpi.comnih.gov This interaction can be used to improve the solubility and bioavailability of poorly soluble drugs. nih.gov The adamantane-cyclodextrin system can also be used to construct supramolecular drug delivery systems. acs.orgacs.org
Dendrimers: Adamantane can be incorporated into the core or at the periphery of dendrimers. nih.gov Adamantane-based dendrons have been shown to have high cellular uptake without significant cytotoxicity, making them promising carriers for gene and drug delivery. nih.gov
The this compound, with its exposed adamantane group, could potentially be incorporated into such drug delivery systems to enhance its therapeutic potential.
Future Research Directions and Unexplored Avenues
Investigation of Novel Molecular Targets for N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide and Analogues
The unique combination of the adamantane (B196018) group, known for its ability to anchor ligands within protein binding pockets, and the thiophene (B33073) ring, a common pharmacophore, suggests that this compound could interact with a diverse range of biological targets. scispace.comresearchgate.net Future research should move beyond initial target identifications to explore a wider array of possibilities.
A systematic approach to identifying new molecular targets could involve:
Phenotypic Screening: Employing high-throughput screening against a broad panel of cancer cell lines or pathogenic microorganisms to uncover unexpected antiproliferative or antimicrobial activities. mdpi.commdpi.com Thiophene carboxamide derivatives have already demonstrated potential as anticancer agents. nih.govnih.gov
Target Deconvolution: For any promising hits from phenotypic screens, utilizing techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) to identify the specific protein targets.
Exploration of Known Adamantane and Thiophene Targets: Systematically evaluating the compound and its analogues against protein families known to be modulated by either adamantane or thiophene derivatives. This includes ion channels, various enzymes, and G protein-coupled receptors. scispace.com For instance, adamantane derivatives have been identified as inhibitors of enzymes like soluble epoxide hydrolases and have shown activity against viral targets. scispace.comresearchgate.net
| Potential Target Class | Rationale for Investigation | Example Targets |
| Enzymes | Adamantane's lipophilicity can enhance binding to active sites. Thiophene carboxamides have shown inhibitory activity against various enzymes. scispace.commdpi.com | Soluble Epoxide Hydrolase, Tyrosyl-DNA phosphodiesterase 1 (Tdp1), Protein Tyrosine Phosphatase 1B (PTP1B) mdpi.commdpi.com |
| Ion Channels | The adamantane moiety is a known modulator of ion channels. researchgate.net | Kv7.1/KCNE1 channels, P2X7 receptors scispace.comresearchgate.net |
| Viral Proteins | Amantadine, an aminoadamantane, is a well-known antiviral, suggesting the scaffold's potential against viral targets. scispace.com | Influenza A virus M2 proton channel, Herpes Simplex Virus (HSV-1) proteins |
| Cannabinoid Receptors | Thiophene derivatives with adamantanylcarboxamido groups have shown high affinity for the CB2 receptor. nih.gov | Cannabinoid Receptor Type 2 (CB2) |
Advanced Synthetic Methodologies for Diversification and Library Generation
To fully explore the structure-activity relationships (SAR) of this scaffold, the development of advanced and efficient synthetic methodologies is crucial. Future efforts should focus on creating diverse libraries of analogues for comprehensive screening.
Key areas for synthetic development include:
Combinatorial Chemistry: Developing solid-phase or solution-phase combinatorial strategies to rapidly generate a large number of derivatives. This would involve varying the substituents on both the adamantane cage and the thiophene ring.
Late-Stage Functionalization: Exploring C-H activation and other late-stage functionalization techniques to modify the core scaffold in the final steps of the synthesis. This allows for the introduction of a wide range of functional groups without needing to re-synthesize the entire molecule.
Flow Chemistry: Utilizing microfluidic reactors for the synthesis of analogues. Flow chemistry can offer improved reaction control, safety, and scalability, facilitating the rapid production of compound libraries.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic methods for the synthesis of chiral or complex derivatives, potentially leading to compounds with improved stereoselectivity and biological activity.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the cellular effects of this compound, future studies should integrate multi-omics data from cellular models. This approach can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.
Proteomics: Using mass spectrometry-based proteomics to analyze changes in the cellular proteome upon treatment with the compound. This can help identify downstream signaling pathways affected by the primary molecular target.
Metabolomics: Analyzing the cellular metabolome to understand how the compound alters metabolic pathways. This is particularly relevant if the compound targets metabolic enzymes.
Transcriptomics: Employing RNA-sequencing to profile changes in gene expression. This can provide insights into the cellular response to the compound and help to identify compensatory mechanisms.
By integrating these datasets, researchers can construct a more complete picture of the compound's biological activity, moving beyond a simple ligand-target interaction model.
Development of Advanced Computational Models for Precise Prediction of Interactions
Computational modeling can play a vital role in accelerating the discovery and optimization of adamantane-thiophene hybrid compounds. Future research should focus on developing more accurate and predictive computational models. mdpi.comresearchgate.net
Areas for advancement include:
Molecular Dynamics (MD) Simulations: Performing long-timescale MD simulations to study the dynamic interactions between the compound and its potential protein targets. nih.gov This can provide insights into the binding mechanism, the role of solvent, and the conformational changes induced upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model the electronic structure of the ligand-binding site interaction with high accuracy. This is particularly useful for studying enzymatic reactions or interactions involving charge transfer.
Machine Learning and AI: Developing machine learning models trained on large datasets of compound structures and biological activities to predict the properties of new analogues. researchgate.net These models can be used to prioritize compounds for synthesis and testing, thereby saving time and resources.
Exploration of this compound in Material Science or other Non-Biological Applications
The unique structural properties of the adamantane-thiophene scaffold suggest potential applications beyond medicine. rsc.orgresearchgate.net Adamantane's rigid, cage-like structure can impart desirable properties to materials, while thiophene is a well-known component of organic electronic materials. rsc.orgresearchgate.netrsc.org
Potential non-biological applications to be explored:
Organic Electronics: Investigating the use of this compound or its derivatives as building blocks for organic semiconductors, dielectrics, or components in organic light-emitting diodes (OLEDs). The thiophene moiety is electroactive, and the adamantane group could be used to control molecular packing and film morphology.
Nonlinear Optics: Recent research has shown that adamantane-type compounds can exhibit strong nonlinear optical properties, such as second-harmonic generation. rsc.orgresearchgate.net The properties of this compound in this area are yet to be explored.
Supramolecular Chemistry: Using the adamantane moiety as a guest molecule in host-guest systems, such as cyclodextrins or calixarenes, to create novel supramolecular assemblies with potential applications in sensing, catalysis, or drug delivery.
Challenges in the Academic Development of Adamantane-Thiophene Hybrid Compounds
Despite the promising future directions, the academic development of these compounds faces several challenges:
Synthetic Complexity: The synthesis of substituted adamantane derivatives can be challenging and often requires multi-step procedures, which can be time-consuming and costly for academic labs. mdpi.comnih.gov
Lipophilicity and Solubility: The high lipophilicity of the adamantane cage can lead to poor aqueous solubility, complicating biological assays and potentially limiting bioavailability in vivo. researchgate.net Careful molecular design will be needed to balance lipophilicity with desirable pharmacokinetic properties.
Intellectual Property: Navigating the existing patent landscape for adamantane and thiophene-containing compounds can be complex, potentially limiting the freedom to operate for academic researchers.
Interdisciplinary Expertise: Realizing the full potential of these hybrid compounds requires a highly interdisciplinary approach, combining expertise in synthetic chemistry, pharmacology, computational modeling, and material science. Fostering such collaborations is a key challenge for academic institutions.
Conclusion
Summary of Key Academic Findings on N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide and Related Structures
Academic research on compounds structurally related to this compound highlights a variety of biological activities. The adamantane (B196018) moiety is a lipophilic group known to enhance the metabolic stability and receptor binding of drug candidates. nih.govmdpi.com Its incorporation into various molecular scaffolds has led to the discovery of compounds with antiviral, antimicrobial, and anticancer properties. nih.gov
The thiophene-carboxamide scaffold is also a prominent feature in many biologically active molecules. mdpi.comnih.gov Thiophene (B33073) derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and antimicrobial compounds. mdpi.comnih.govnih.govmdpi.com For instance, a series of 2-(1-adamantanylcarboxamido)thiophene derivatives have been synthesized and identified as selective cannabinoid type 2 (CB2) receptor agonists, showing potential for treating inflammatory skin diseases. nih.gov These findings underscore the importance of the adamantane-carboxamide-thiophene combination in designing selective and potent bioactive molecules.
Structure-activity relationship (SAR) studies on similar compounds reveal that modifications to each of the three core components can significantly impact biological activity. For example, in a series of thiophene-3-carboxamide derivatives acting as JNK inhibitors, substitutions on the thiophene ring were found to be critical for inhibitory potency. nih.govnih.gov Similarly, the nature of the substituent on the carboxamide nitrogen is crucial for determining the pharmacological profile. The ethyl linker in the target compound provides a degree of conformational flexibility that can influence how the molecule interacts with its biological target.
Broad Implications for Chemical Biology and Medicinal Chemistry Research
The study of adamantane- and thiophene-containing compounds has broad implications for the fields of chemical biology and medicinal chemistry. The unique properties of the adamantane group—its rigidity, lipophilicity, and metabolic stability—make it an attractive building block for designing novel therapeutic agents. nih.gov When combined with versatile heterocyclic scaffolds like thiophene, it allows for the creation of diverse chemical libraries with a wide range of potential biological activities.
The thiophene ring, as a bioisostere of the benzene (B151609) ring, offers advantages in terms of metabolic profile and potential for specific interactions with biological targets. mdpi.com The exploration of thiophene-carboxamides continues to be a fruitful area of research, with new derivatives being developed as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. mdpi.comnih.govmdpi.com
The modular nature of molecules like this compound makes them excellent candidates for combinatorial chemistry and high-throughput screening campaigns. By systematically varying the adamantane substituent, the substitution pattern on the thiophene ring, and the length and nature of the linker, researchers can explore a vast chemical space to identify compounds with desired biological activities.
Outlook on the Potential of this Chemical Class in Fundamental Scientific Inquiry
The chemical class of adamantane-thiophene amides holds considerable promise for fundamental scientific inquiry. These compounds can serve as valuable tool compounds for probing the function of various biological systems. For example, the development of potent and selective ligands for specific receptors or enzymes allows for the detailed study of their roles in health and disease.
Future research in this area could focus on several key aspects:
Synthesis of Diverse Libraries: The creation of extensive libraries of this compound analogs with systematic structural variations.
Biological Screening: Comprehensive screening of these libraries against a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, to identify novel bioactivities.
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which active compounds exert their effects.
Computational Modeling: The use of computational methods to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
By pursuing these avenues of research, the scientific community can unlock the full potential of this versatile chemical scaffold, leading to new discoveries in basic biology and the development of novel therapeutic agents.
Q & A
Basic: What are the common synthetic routes for preparing N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide?
Answer:
The compound is typically synthesized via an amide coupling reaction between thiophene-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) and 2-(adamantan-1-yl)ethylamine. Key steps include:
- Activation of the carboxylic acid : Thiophene-2-carboxylic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] .
- Amide bond formation : The acid chloride reacts with 2-(adamantan-1-yl)ethylamine in anhydrous solvents (e.g., dichloromethane or acetonitrile) under reflux conditions .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization is used to isolate the product. Purity is confirmed via NMR, HPLC, or mass spectrometry .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of solvents (e.g., acetonitrile or ethanol) yields diffraction-quality crystals .
- Data collection : Diffraction data are collected at low temperatures (e.g., 123 K) to minimize thermal motion .
- Refinement : The SHELX suite (e.g., SHELXL) is widely used for structure solution and refinement. Hydrogen atoms are positioned geometrically or located via Fourier difference maps. R-factors below 0.05 indicate high reliability .
Advanced: How can synthetic yields be optimized for this compound, particularly in scaling reactions?
Answer:
Yield optimization involves:
- Catalyst screening : Use coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of adamantane derivatives but may require post-reaction purification to remove traces .
- Thermal vs. photochemical methods : Thermal activation (60–80°C) is standard, but photoredox catalysis (e.g., Ru(bpy)₃²⁺) can reduce side reactions in sensitive substrates .
- Scale-up challenges : Batch reactors with controlled stirring and inert atmospheres (N₂/Ar) prevent oxidation of thiophene rings .
Advanced: How should researchers address contradictory crystallographic data (e.g., bond length variations) in structural reports?
Answer:
Discrepancies may arise from:
- Thermal motion : Low-temperature data collection (e.g., 100 K) reduces atomic displacement errors .
- Polymorphism : Multiple crystallization trials (solvent/antisolvent screening) identify stable polymorphs .
- Validation tools : Cross-check with computational methods (DFT calculations) to compare experimental vs. theoretical bond lengths/angles .
- Software parameters : Ensure consistent refinement constraints (e.g., isotropic vs. anisotropic displacement parameters) in SHELXL .
Advanced: What strategies are recommended for evaluating the biological activity of this compound?
Answer:
- In vitro assays : Screen against target enzymes (e.g., viral entry proteins or kinases) using fluorescence-based or SPR (surface plasmon resonance) binding assays .
- ADMET profiling : Assess metabolic stability (e.g., liver microsomes), blood-brain barrier permeability (PAMPA assay), and cytotoxicity (MTT assay) .
- Structural analogs : Compare activity with derivatives (e.g., nitro or halogen substituents on the thiophene ring) to establish structure-activity relationships (SAR) .
Advanced: How can the compound’s reactivity be leveraged for derivatization (e.g., functionalizing the thiophene ring)?
Answer:
- Electrophilic substitution : Introduce halogens (Cl, Br) at the thiophene 5-position using NBS (N-bromosuccinimide) or Cl₂ gas .
- Oxidation : Convert thiophene to sulfone derivatives with m-CPBA (meta-chloroperbenzoic acid) for enhanced polarity .
- Cross-coupling : Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl groups at the 4-position .
- Amide modification : Replace the adamantane-ethyl group with other amines (e.g., piperazine or cyclohexylamine) via reductive amination .
Advanced: What analytical methods are critical for assessing the compound’s stability and hygroscopicity?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures and moisture absorption .
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity under controlled humidity .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolytic or oxidative byproducts .
Advanced: How can researchers ensure reproducibility of pharmacological data across labs?
Answer:
- Standardized protocols : Adopt validated assay conditions (e.g., IC50 determination with triplicate runs) .
- Reference standards : Use certified samples (e.g., USP-grade) for calibration .
- Inter-lab validation : Share raw crystallographic data (CIF files) and NMR spectra (FID files) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
